molecular formula C8H11NO4 B115848 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester CAS No. 154813-25-9

2-Pyrroline-1,3-dicarboxylic acid dimethyl ester

Cat. No. B115848
CAS RN: 154813-25-9
M. Wt: 185.18 g/mol
InChI Key: ABRHPPUREWOIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrroline-1,3-dicarboxylic acid dimethyl ester (PDCDME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDCDME is a derivative of proline, which is an amino acid that plays a vital role in several physiological processes.

Mechanism of Action

2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is thought to exert its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been shown to improve mitochondrial function and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester in lab experiments is its relatively low cost and easy availability. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is also stable and can be stored for extended periods without degradation. One limitation of using 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester. One area of interest is the development of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester-based therapies for neurodegenerative diseases and cancer. Another area of interest is the use of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester as a plant growth regulator and food additive. Further studies are needed to fully understand the mechanisms of action of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester and its potential applications in various fields.

Synthesis Methods

2-Pyrroline-1,3-dicarboxylic acid dimethyl ester can be synthesized through the reaction of proline with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction results in the formation of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester as a white crystalline solid.

Scientific Research Applications

2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
In agriculture, 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to enhance plant growth and improve the quality of fruits and vegetables. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been studied for its potential use as a food additive, as it may help to improve the flavor and aroma of food products.

properties

CAS RN

154813-25-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

dimethyl 2,3-dihydropyrrole-1,4-dicarboxylate

InChI

InChI=1S/C8H11NO4/c1-12-7(10)6-3-4-9(5-6)8(11)13-2/h5H,3-4H2,1-2H3

InChI Key

ABRHPPUREWOIEQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(CC1)C(=O)OC

Canonical SMILES

COC(=O)C1=CN(CC1)C(=O)OC

synonyms

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-, dimethyl ester (9CI)

Origin of Product

United States

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